Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10(12)11(13)7-6-8-4-2-3-5-9(8)11/h2-5,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNFXSSEYGXOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of o-Bromobenzyl Zinc Bromide
In an inert atmosphere, o-bromobenzyl bromide reacts with zinc powder in tetrahydrofuran (THF) at 20–25°C for 2–4 hours. This step generates o-bromobenzyl zinc bromide , a reactive organometallic intermediate critical for subsequent carbocyclization.
Carbocyclization with Acrylate Esters
The zinc intermediate undergoes a nickel-catalyzed carbocyclization with methyl acrylate at 60–80°C. This reaction forms the indene backbone, yielding methyl indane-1-carboxylate (CHO) with 82% efficiency. The use of THF as a solvent ensures optimal solubility, while nickel catalysts (e.g., NiCl(PPh)) facilitate cross-coupling.
Hydrolysis and Hydroxylation of Ester Intermediates
Alkaline Hydrolysis to Carboxylic Acid
The ester intermediate methyl indane-1-carboxylate is hydrolyzed under basic conditions. Aqueous sodium hydroxide (0.2 N) refluxed for 2–5 hours at 100°C converts the ester to indane-1-carboxylic acid (CHO) with 91% yield. Subsequent acidification with concentrated HCl precipitates the product, which is filtered and dried.
Hydroxylation via Epoxidation Inhibition
To introduce the hydroxyl group, CN106397198A details a method using tert-butyl peroxide in hexane. Key modifications include:
-
Replacing dichloromethane with n-hexane to reduce intermediate solubility, enhancing crystallization.
-
Adding benzylamine to suppress epoxide byproduct formation, improving optical purity.
-
Reacting 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylate with tert-butyl peroxide at 25–30°C for 3–5 hours, achieving >98% conversion.
Crystallization and Purification Techniques
Solvent Optimization for Crystallization
Post-reaction mixtures are cooled to 5–10°C to induce crystallization. n-Hexane is preferred over ethyl acetate or methanol due to its lower solubility for the target compound, increasing yield by 15–20%.
Purity Enhancement via Column Chromatography
Silica gel chromatography (200–300 mesh) with petroleum ether eluent removes residual impurities, achieving >99% purity. This step is critical for pharmaceutical-grade synthesis.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of indene derivatives allows for meaningful comparisons with Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate. Below is a detailed analysis of analogous compounds:
Methyl 1-Oxo-2,3-dihydroindene-2-carboxylate
- Structure : Replaces the hydroxyl group with a ketone at position 1 and shifts the ester to position 2 (C11H10O3, MW 190.2).
- Key Differences : The absence of a hydroxyl group reduces hydrogen-bonding capacity, influencing solubility and reactivity.
- Applications : Primarily used in synthetic intermediates; lacks reported biological activity compared to its hydroxylated counterpart .
Methyl 2-Oxoindane-1-carboxylate
- Structure : Features a ketone at position 2 and an ester at position 1 (C11H10O3, MW 190.2).
- Physicochemical Properties : Melting point 63–70°C, moisture-sensitive, and slightly water-soluble.
Ethyl 1-Amino-2,3-dihydroindene-2-carboxylate Hydrochloride
- Structure: Substitutes hydroxyl with an amino group and uses an ethyl ester (C12H16ClNO2, MW 241.7).
- Biological Relevance: The amino group enhances solubility in acidic conditions and may confer bioactivity, though specific applications remain underexplored .
(1S,2R)-1-Methyl-2,3-dihydro-1H-indene-2-carboxaldehyde
- Structure : Replaces the ester with a carboxaldehyde and introduces a methyl group (C11H12O).
- Stereochemical Considerations : The chiral centers influence stereoselective synthesis pathways, contrasting with the racemization-prone hydroxylated derivative .
Table 1: Comparative Analysis of Key Indene Derivatives
Biological Activity
Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes a hydroxyl group and an ester functional group. Its molecular formula is C_12H_12O_3, and it has a molecular weight of 204.22 g/mol. The presence of these functional groups is pivotal in mediating its biological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating specific pathways that lead to therapeutic effects.
- Receptor Modulation : It may modulate receptor activity, influencing cellular responses to external stimuli.
- Oxidative Stress Reduction : The hydroxyl group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activities
Research has indicated that this compound exhibits several noteworthy biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways:
- Caspase Activation : The compound promotes the release of cytochrome c from mitochondria, leading to caspase activation and subsequent apoptosis.
Case studies have shown significant reductions in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
Research Findings
Recent studies have highlighted the broader implications of this compound in therapeutic applications:
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative damage by reducing reactive oxygen species (ROS) levels.
- Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation in MCF-7 cells.
- Antimicrobial Efficacy : Another study reported its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential use in clinical settings where conventional antibiotics fail.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
